molecular formula C12H28NO4P B6079007 N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine

N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine

Cat. No.: B6079007
M. Wt: 281.33 g/mol
InChI Key: JZRAVJNIFGYBNQ-UHFFFAOYSA-N
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Description

N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine typically involves the reaction of diethoxymethylphosphine oxide with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are carefully monitored, and the product is purified using distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.

    Industry: Utilized as a flame retardant in polymer manufacturing.

Mechanism of Action

The mechanism of action of N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine involves the interaction of the phosphoryl group with target molecules. In biological systems, it can inhibit enzymes by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets include enzymes involved in phosphorylation and dephosphorylation processes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphoramidate
  • Ethyl (diethoxymethyl)phosphinate
  • Diethyl phosphite

Comparison

N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. For instance, it exhibits higher stability under oxidative conditions compared to diethyl phosphoramidate and has a broader range of applications in industrial processes .

Properties

IUPAC Name

N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28NO4P/c1-6-13(7-2)11-18(14,17-10-5)12(15-8-3)16-9-4/h12H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRAVJNIFGYBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CP(=O)(C(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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